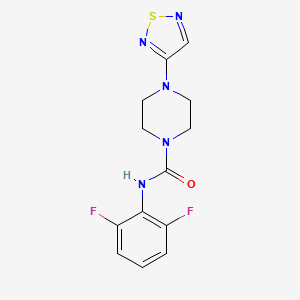
N-(2,6-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DFP-10825 and has been extensively studied for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis and Biological Activities
Researchers have explored the microwave-assisted synthesis of hybrid molecules containing this compound, focusing on their biological activities. These molecules have been tested for antimicrobial, antilipase, and antiurease activities, with some demonstrating good to moderate antimicrobial activity against specific microorganisms. Two compounds exhibited antiurease activity, and four displayed antilipase activity, showcasing the compound's potential in the development of antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antimicrobial Agent Development
A series of novel compounds derived from this chemical structure have been synthesized and evaluated for their antimicrobial activities. Interestingly, most of these compounds exhibited moderate to good activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains, highlighting their potential as antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017).
Synthesis and Antimicrobial Evaluation
Further research into piperazine and triazolo-pyrazine derivatives synthesized from this compound revealed superior antimicrobial activity against specific bacterial strains. Molecular docking studies supported these findings, suggesting the compound's role in the development of more potent antimicrobials (Patil et al., 2021).
Anti-TMV and Antimicrobial Activities
The synthesis of urea and thiourea derivatives of piperazine doped with this compound has shown promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity. This research underscores the compound's potential in antiviral and antimicrobial applications (Reddy et al., 2013).
Eigenschaften
IUPAC Name |
N-(2,6-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N5OS/c14-9-2-1-3-10(15)12(9)17-13(21)20-6-4-19(5-7-20)11-8-16-22-18-11/h1-3,8H,4-7H2,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJKQLCMMRVENW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)NC3=C(C=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

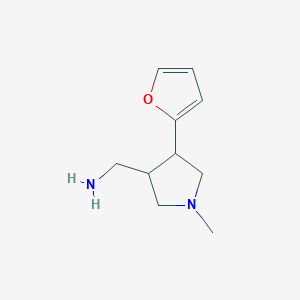
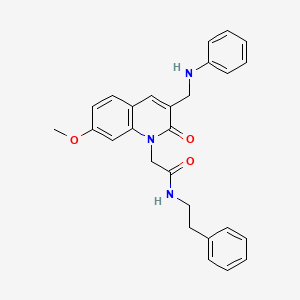
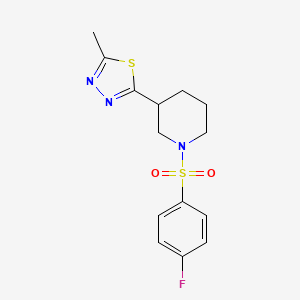
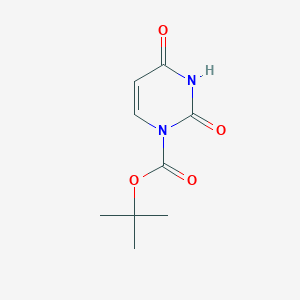
![N-(4-((6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide](/img/structure/B2376752.png)
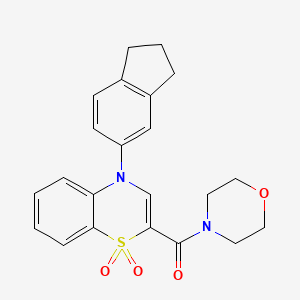
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2376754.png)
![2-(2,4-Dimethylphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2376755.png)
![N-butyl-2-chloro-N-methylthieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B2376756.png)
![4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride](/img/structure/B2376758.png)
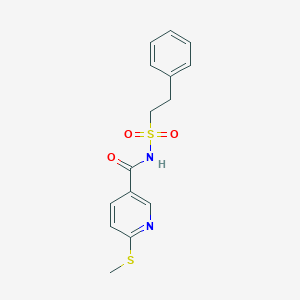
![6-ethyl 3-methyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2376760.png)
![N-(4-chlorophenyl)-2-[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2376761.png)
![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol](/img/structure/B2376768.png)